molecular formula C16H11ClN2O2 B11387360 2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11387360
M. Wt: 298.72 g/mol
InChI Key: XUQZZHKHZDJUNO-UHFFFAOYSA-N
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Description

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and oxazoles It is characterized by the presence of a benzamide group attached to an oxazole ring, which is further substituted with a phenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 3-phenyl-2-oxazoline with a chlorinating agent can yield the desired oxazole ring.

    Attachment of the Benzamide Group: The benzamide group can be introduced through the reaction of the oxazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Oxidized forms of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Hydrolysis: Carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the phenyl group on the oxazole ring enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)16(20)18-15-10-14(19-21-15)11-6-2-1-3-7-11/h1-10H,(H,18,20)

InChI Key

XUQZZHKHZDJUNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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